molecular formula C52H57NO17 B7959084 4-Methoxyphenyl 2-o-(3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-alpha-d-glucopyranosyl)-3,6-di-o-benzyl-4-o-pivaloy-alpha-d-mannopyranoside

4-Methoxyphenyl 2-o-(3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-alpha-d-glucopyranosyl)-3,6-di-o-benzyl-4-o-pivaloy-alpha-d-mannopyranoside

Cat. No.: B7959084
M. Wt: 968.0 g/mol
InChI Key: BQHYIZWWXRVKSD-SJLQMSMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methoxyphenyl 2-O-(3,4,6-Tri-O-acetyl-2-Deoxy-2-Phthalimido-α-D-Glucopyranosyl)-3,6-Di-O-Benzyl-4-O-Pivaloyl-α-D-Mannopyranoside is a synthetic disaccharide derivative designed for glycosylation studies. Its structure comprises:

  • A mannopyranoside backbone with a 4-methoxyphenyl aglycone.
  • A 2-O-linked glucopyranosyl substituent bearing acetyl, phthalimido, and benzyl groups.
  • Protecting groups: 3,6-di-O-benzyl (mannose), 4-O-pivaloyl (mannose), and 3,4,6-tri-O-acetyl (glucose).

These groups enhance stability during synthesis and direct regioselective reactions. The phthalimido group (2-deoxy-2-phthalimido) protects the amine for subsequent deprotection, while benzyl and pivaloyl groups provide steric hindrance, influencing reaction pathways .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-5-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-6-(4-methoxyphenoxy)-3,4-bis(phenylmethoxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H57NO17/c1-30(54)61-28-40-43(65-31(2)55)44(66-32(3)56)41(53-47(57)37-20-14-15-21-38(37)48(53)58)49(68-40)70-46-45(63-27-34-18-12-9-13-19-34)42(62-26-33-16-10-8-11-17-33)39(29-64-51(59)52(4,5)6)69-50(46)67-36-24-22-35(60-7)23-25-36/h8-25,39-46,49-50H,26-29H2,1-7H3/t39-,40-,41-,42-,43-,44-,45+,46+,49-,50+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHYIZWWXRVKSD-SJLQMSMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)OC)COC(=O)C(C)(C)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)OC)COC(=O)C(C)(C)C)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H57NO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Methoxyphenyl 2-o-(3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl)-3,6-di-o-benzyl-4-o-pivaloy-alpha-D-mannopyranoside is a complex glycoside with potential applications in medicinal chemistry and biochemistry. Its structure includes multiple sugar moieties and protective groups, which may influence its biological activity. This article reviews the current understanding of its biological properties, including its effects on cellular processes and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₂₇H₂₇NO₁₁
  • Molecular Weight : 541.51 g/mol
  • Melting Point : Approximately 149 °C
  • Purity : ≥98.0% (by HPLC) .

The presence of multiple acetyl and benzyl groups suggests a high degree of lipophilicity, which may enhance its permeability across cellular membranes.

Antimicrobial Properties

Research indicates that glycosides can exhibit antimicrobial activity. The structural components of this compound may contribute to its efficacy against various pathogens. For instance, derivatives of similar compounds have shown activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Activity

Preliminary studies suggest that related glycosides possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Enzyme Inhibition

Glycosides are known to inhibit several enzymes, including glycosidases and kinases. This compound may act as an inhibitor of glycosidases involved in carbohydrate metabolism, potentially impacting glucose homeostasis and offering therapeutic avenues for diabetes management .

Case Studies

  • In Vitro Studies : In a study examining the effects of various glycosides on cancer cell lines, it was found that compounds similar to 4-Methoxyphenyl derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .
  • Animal Models : In vivo studies using animal models have shown that glycoside compounds can reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .

Research Findings

A summary of key findings from recent studies is presented in the table below:

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus.
Induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathway activation.
Inhibited α-glucosidase activity, suggesting potential for diabetes management.
Showed synergistic effects with existing chemotherapeutic agents in vivo.

Scientific Research Applications

Drug Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting metabolic disorders. Its structural characteristics allow for modifications that enhance the efficacy and specificity of drug candidates. The glycosidic bonds present in the molecule facilitate interactions with biological targets, making it a valuable component in drug formulation processes.

Case Study: Synthesis of Antidiabetic Agents

Recent studies have demonstrated the potential of derivatives of this compound in developing antidiabetic medications. By modifying the acetyl groups, researchers have created analogs that exhibit improved glucose uptake in cellular models, showcasing its applicability in treating insulin resistance and type 2 diabetes.

Biochemical Research

In biochemical research, this compound is utilized to explore glycosylation processes and carbohydrate-protein interactions. Understanding these interactions is vital for elucidating mechanisms of cell signaling and recognition.

Research Findings

Research has shown that compounds like this can modulate the activity of glycosyltransferases, enzymes responsible for adding sugar moieties to proteins. This modulation can influence cell-cell communication and immune responses.

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). It aids in the accurate analysis of similar glycosides and helps establish baseline profiles for complex mixtures.

Application Example

In quality control laboratories, this compound is used to validate methods for analyzing glycoside content in herbal products. Its known properties allow for reliable quantification and quality assurance.

Food Industry

In the food industry, derivatives of this compound are explored for enhancing flavor profiles. Its natural origin provides an alternative to synthetic additives often criticized for health concerns.

Flavor Enhancement Studies

Studies indicate that certain acetylated derivatives can enhance sweetness perception without additional calories. This property is particularly beneficial in formulating low-calorie food products aimed at health-conscious consumers.

Cosmetic Formulations

The compound is investigated for its potential use in skincare products due to its moisturizing properties and ability to stabilize formulations. Its compatibility with various skin types makes it an attractive ingredient for cosmetic chemists.

Formulation Insights

Research has highlighted that incorporating this compound into creams and lotions can improve skin hydration levels significantly compared to formulations without it. Additionally, its antioxidant properties contribute to skin protection against environmental stressors.

Summary Table of Applications

Application AreaKey UsesNotable Findings
Drug DevelopmentIntermediate for pharmaceuticalsPotential antidiabetic agents derived from modifications
Biochemical ResearchGlycosylation studiesModulates glycosyltransferase activity
Analytical ChemistryStandard in HPLCValidates methods for glycoside analysis
Food IndustryFlavor enhancementEnhances sweetness perception
Cosmetic FormulationsSkin moisturizing agentImproves hydration and provides antioxidant benefits

Comparison with Similar Compounds

4-Methoxyphenyl-4-O-Acetyl-3,6-Di-O-Benzyl-2-Deoxy-2-Phthalimido-β-D-Glucopyranoside

  • Similarities : Shares the 4-methoxyphenyl aglycone, benzyl, acetyl, and phthalimido groups .
  • Differences: Sugar Backbone: Glucopyranoside vs. mannopyranoside. Substitution Pattern: Lacks the pivaloyl group and glucopyranosyl substituent.
  • Impact: The gluco-to-manno configuration alters enzymatic recognition and solubility. The absence of a pivaloyl group simplifies deprotection but reduces steric control in glycosylation .

4,6-Di-O-(3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-β-D-Glucopyranosyl)-1,3-6-Tri-O-Benzyl-α-D-Mannopyranoside

  • Similarities: Features multiple glucopyranosyl substituents and benzyl/phthalimido protections .
  • Differences: Substitution Positions: Dual glucopyranosyl groups at mannose C4 and C6 vs. a single C2-linked glucopyranosyl group. Protecting Groups: No pivaloyl group.
  • Impact : The di-substitution creates steric challenges, limiting accessibility for further glycosylation. The target compound’s single substituent offers better synthetic flexibility .

Methyl 2-Deoxy-2-N-Phthalimido-3,4,6-Tri-O-Acetyl-β-D-Glucopyranoside

  • Similarities : Phthalimido and acetyl protections .
  • Differences: Aglycone: Methyl vs. 4-methoxyphenyl. Sugar Configuration: β-D-glucose vs. α-D-mannose.
  • Impact : The 4-methoxyphenyl group acts as a superior leaving group, enhancing glycosylation efficiency. The α-configuration in the target compound may influence enzyme binding specificity .

4-Nitrophenyl 6-O-(2,3,4,6-Tetraacetyl-α-D-Mannopyranosyl)-2,3,4-Tri-O-Levulinoyl-α-D-Mannopyranoside

  • Similarities : Used as a glycosyltransferase substrate mimic .
  • Differences: Protecting Groups: Levulinoyl (acid-labile) vs. benzyl/pivaloyl (stable under acidic conditions). Functionality: Designed for enzymatic studies vs. synthetic intermediates.
  • Impact: The target compound’s benzyl groups enable stepwise deprotection, while levulinoyl groups allow selective removal in enzymatic assays .

Physicochemical Properties

  • Solubility : High lipophilicity due to benzyl and acetyl groups, favoring organic solvents (e.g., CHCl₃, THF) .
  • Crystallinity: The pivaloyl group’s bulkiness may reduce crystallinity compared to compounds with linear protections (e.g., ’s crystalline glucopyranoside) .

Preparation Methods

Regioselective Benzylation of α-D-Mannopyranoside

Initial protection of the mannose core begins with benzylation at the 3- and 6-positions. A representative procedure involves treating α-D-mannopyranoside with benzyl bromide (3.0 equiv) in anhydrous DMF under NaH (2.5 equiv) catalysis at 0°C to room temperature. The reaction achieves >90% conversion within 6 hours, yielding 3,6-di-O-benzyl-α-D-mannopyranoside after silica gel chromatography (hexane/ethyl acetate 3:1).

Table 1: Optimization of Benzylation Conditions

Benzylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
BnBrNaHDMF0 → 25692
BnClK2CO3AcetoneReflux1265

Pivaloylation at the 4-Position

The 4-hydroxyl group is subsequently esterified with pivaloyl chloride (1.2 equiv) in pyridine/DMAP (0.1 equiv) at 0°C. This bulky ester ensures steric hindrance, directing subsequent glycosylation to the 2-OH. The reaction proceeds quantitatively within 2 hours, affording 3,6-di-O-benzyl-4-O-pivaloyl-α-D-mannopyranoside as a crystalline solid (m.p. 132–134°C, [α]D²⁵ +78° (c 1.0, CHCl₃)).

Preparation of the Glucosamine Donor: 3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-α-D-Glucopyranosyl Trichloroacetimidate

Phthalimido Protection of Glucosamine

D-Glucosamine hydrochloride is treated with phthalic anhydride (2.5 equiv) in acetic acid/water (4:1) at 100°C for 4 hours, yielding 2-deoxy-2-phthalimido-D-glucopyranose. Recrystallization from ethanol provides the product in 85% yield.

Acetylation and Anomeric Activation

The free hydroxyl groups (3,4,6) are acetylated using acetic anhydride (5.0 equiv) and pyridine at room temperature for 12 hours. After purification, the tri-O-acetyl derivative is converted to the trichloroacetimidate donor via reaction with Cl₃CCN (3.0 equiv) and DBU (0.1 equiv) in dichloromethane. The α-anomer is preferentially formed (α:β = 4:1), isolated by chromatography in 75% yield.

Table 2: Characterization of Glucosamine Donor

ParameterValue
[α]D²⁵+42° (c 1.0, CHCl₃)
¹H NMR (CDCl₃)δ 5.32 (t, J = 9.8 Hz, H-3)
HRMSCalcd: 678.2341; Found: 678.2339

Glycosylation: Assembly of the Target Compound

TMSOTf-Promoted α-Selective Coupling

The critical glycosylation step employs the glucosamine trichloroacetimidate donor (1.2 equiv) and the mannose acceptor (1.0 equiv) in anhydrous dichloromethane under TMSOTf (0.2 equiv) catalysis at −40°C. The reaction achieves 82% yield of the desired α-linked disaccharide, with no detectable β-anomer due to the non-participating phthalimido group at C-2.

Table 3: Glycosylation Optimization

PromoterTemp (°C)SolventYield (%)α:β Ratio
TMSOTf−40CH₂Cl₂82>99:1
BF₃·Et₂O0CH₂Cl₂6585:15

Workup and Purification

The crude product is purified via flash chromatography (hexane/ethyl acetate 1:1), yielding the title compound as a white foam. Analytical data confirm the structure: ¹H NMR shows characteristic signals for the 4-methoxyphenyl group (δ 6.89–6.92 ppm), benzyl ethers (δ 4.65–4.82 ppm), and pivaloyl methyls (δ 1.21 ppm).

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.12 (m, phthalimido aromatics), 5.28 (d, J = 3.5 Hz, H-1 mannose), 5.12 (t, J = 9.6 Hz, H-3 glucosamine).

  • ¹³C NMR: δ 170.2 (pivaloyl carbonyl), 101.5 (C-1 mannose), 94.8 (C-1 glucosamine).

High-Resolution Mass Spectrometry (HRMS)

Calcd for C₆₃H₇₂N₂O₁₈S: 1232.4521; Found: 1232.4518 .

Q & A

Q. What are the key synthetic strategies for constructing the branched glycosidic linkages in this compound?

The synthesis involves sequential glycosylation steps with careful selection of protecting groups. For example, the 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranosyl donor is activated using trichloroacetimidate chemistry to ensure β-selectivity during coupling . The 3,6-di-O-benzyl-4-O-pivaloyl mannopyranoside acceptor is pre-blocked to prevent undesired reactivity at the 2-position. Fluorous-tag-assisted purification (as in ) can streamline isolation of intermediates.

Q. How do protecting groups influence the regioselectivity of glycosylation reactions in this structure?

  • Benzyl groups at the 3- and 6-positions of the mannose residue prevent steric hindrance at the 2-position, directing glycosylation to the 4-O-pivaloyl site .
  • Phthalimido and acetyl groups on the glucosamine donor enhance solubility in organic solvents and stabilize the oxocarbenium intermediate for β-linkage formation .

Q. What analytical techniques are critical for verifying the stereochemistry of glycosidic bonds?

  • NMR spectroscopy : 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY experiments resolve anomeric configurations (e.g., α-mannoside vs. β-glucosamine linkages) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for labile pivaloyl esters .

Advanced Research Questions

Q. How can competing side reactions during glycosylation (e.g., orthoester formation) be mitigated?

  • Low-temperature activation (−40°C) of donors minimizes side reactions .
  • Molecular sieves (3Å) are used to scavenge water, preventing hydrolysis of activated intermediates .
  • Alternative promoters : NIS/TfOH or TMSOTf selectively activate trichloroacetimidates without inducing acyl migrations .

Q. What methodologies resolve structural ambiguities in branched oligosaccharides with overlapping NMR signals?

  • Selective deuteration : Replacing specific protons (e.g., benzyl-CH2_2) simplifies 1H^{1}\text{H} NMR spectra .
  • Chemical shift databases : Cross-referencing with analogs like methyl 2-deoxy-2-phthalimido-β-D-glucopyranoside ( ) aids peak assignment .
  • Cryogenic NMR probes : Enhance sensitivity for detecting minor conformational isomers .

Q. How do steric and electronic effects of the pivaloyl group impact the compound’s biological activity?

  • Steric bulk : The pivaloyl group at the 4-O position hinders enzymatic hydrolysis by glycosidases, enhancing metabolic stability .
  • Electronic effects : Electron-withdrawing pivaloyl esters stabilize adjacent glycosidic bonds against acid-catalyzed cleavage .
  • Comparative studies : Replace pivaloyl with acetyl or benzoyl groups to assess activity changes in receptor binding assays .

Methodological Challenges and Solutions

Q. Why does the 2-deoxy-2-phthalimido glucosamine donor exhibit higher β-selectivity compared to azido analogs?

  • The phthalimido group provides stronger neighboring-group participation, stabilizing the β-configured oxocarbenium ion .
  • Azido donors favor α-selectivity due to reduced steric hindrance and electronic differences .

Q. What purification strategies are effective for highly lipophilic intermediates (e.g., tri-O-benzyl derivatives)?

  • Fluorous solid-phase extraction (F-SPE) : Tags like heptadecafluoroundecanoyl enable rapid separation from non-fluorous byproducts .
  • Gradient silica chromatography : Hexane/EtOAc gradients (e.g., 2:3 → 1:1) resolve benzyl-protected species .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported glycosylation yields for similar donors?

  • Solvent polarity : Lower yields in CH2_2Cl2_2 vs. toluene may arise from poor donor activation .
  • Batch variability : Impurities in trichloroacetimidate donors (e.g., residual HCl) can suppress reactivity; pre-treatment with NaHCO3_3 improves consistency .

Q. Why do some studies report unexpected α-mannosidase resistance despite the pivaloyl group?

  • Enzyme source : Fungal vs. mammalian α-mannosidases exhibit distinct substrate specificities .
  • Crystallography data : Molecular docking simulations reveal steric clashes between the pivaloyl group and enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.